molecular formula C11H16N2O3S B14828822 N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14828822
M. Wt: 256.32 g/mol
InChI Key: OYKOXJKSNIUNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-10-6-3-8(13-17(2,14)15)7-11(10)16-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3

InChI Key

OYKOXJKSNIUNGP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.